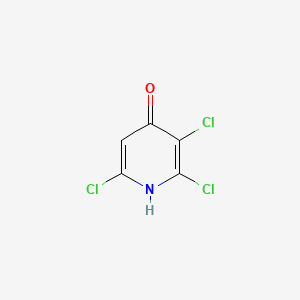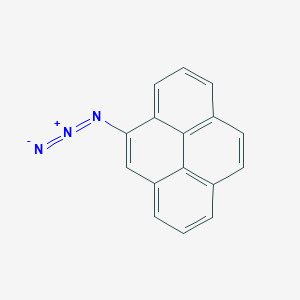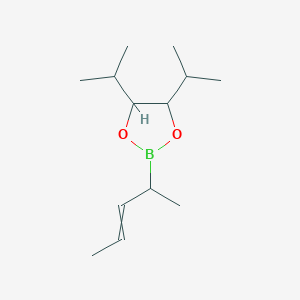
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. One common method is the condensation of a boronic acid with a diol, leading to the formation of the dioxaborolane ring. The reaction conditions often include the use of a dehydrating agent to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing moiety to different boron species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce various boron-containing derivatives.
Aplicaciones Científicas De Investigación
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the design of boron-based drugs and enzyme inhibitors.
Industry: The compound is used in the development of advanced materials, including boron-doped semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which 2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols, amino acids, and other functional groups, influencing the activity of enzymes and other biological molecules. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boronate Esters: Esters formed from boronic acids and alcohols.
Dioxaborolanes: Compounds with a similar dioxaborolane ring structure but different substituents.
Uniqueness
2-(Pent-3-en-2-yl)-4,5-di(propan-2-yl)-1,3,2-dioxaborolane is unique due to its specific substituents on the dioxaborolane ring, which impart distinct reactivity and properties
Propiedades
Número CAS |
120828-74-2 |
|---|---|
Fórmula molecular |
C13H25BO2 |
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
2-pent-3-en-2-yl-4,5-di(propan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-7-8-11(6)14-15-12(9(2)3)13(16-14)10(4)5/h7-13H,1-6H3 |
Clave InChI |
LHSPTNCCRKSOBT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)C(C)C)C(C)C)C(C)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
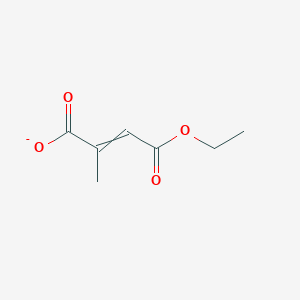
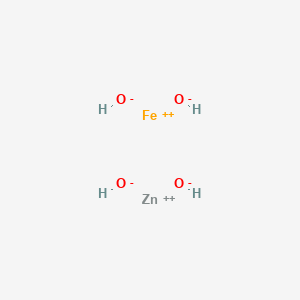
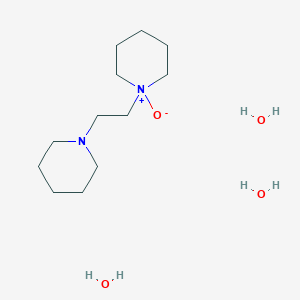

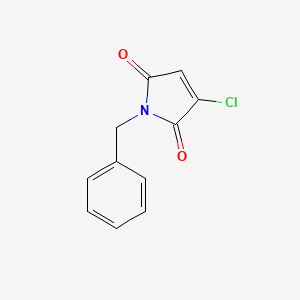
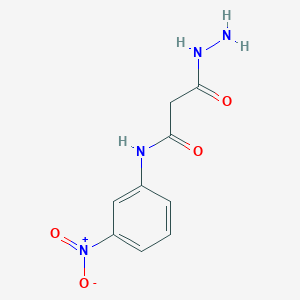
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
